molecular formula C23H19NO4 B14974768 5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Katalognummer: B14974768
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: USAVENALPPEILB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a benzofuran core, makes it a subject of study for its chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Amide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the coupling of the carboxylic acid with the amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), methyl iodide (CH3I)

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing methoxy groups

Wissenschaftliche Forschungsanwendungen

5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a lead compound for the development of new drugs targeting specific biological pathways.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological systems, including its binding affinity to various receptors and enzymes.

    Industrial Applications: Potential use in the synthesis of other complex molecules and as a building block for the development of new chemical entities.

Wirkmechanismus

The mechanism of action of 5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychoactive compound with a similar methoxy group.

    5-methoxy-DALT: Another synthetic tryptamine derivative with psychoactive properties.

    25I-NBOMe: A potent hallucinogen with a methoxybenzyl group.

Uniqueness

5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is unique due to its benzofuran core, which distinguishes it from other methoxy-substituted compounds This core structure imparts specific chemical and biological properties that are not observed in other similar compounds

Eigenschaften

Molekularformel

C23H19NO4

Molekulargewicht

373.4 g/mol

IUPAC-Name

5-methoxy-N-(2-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C23H19NO4/c1-26-16-12-13-19-17(14-16)21(22(28-19)15-8-4-3-5-9-15)23(25)24-18-10-6-7-11-20(18)27-2/h3-14H,1-2H3,(H,24,25)

InChI-Schlüssel

USAVENALPPEILB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.